molecular formula C17H17N3O3 B5218292 2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No. B5218292
M. Wt: 311.33 g/mol
InChI Key: CRMCUSWKMDMUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MBOA-NMP and is a derivative of N-phenyl-2-(2-oxoimidazolidin-1-yl) acetamide.

Mechanism of Action

MBOA-NMP binds to the I1 imidazoline receptor subtype and activates downstream signaling pathways. This results in the inhibition of sympathetic nervous system activity and the reduction of blood pressure. MBOA-NMP has also been shown to increase insulin secretion and improve glucose tolerance in animal models.
Biochemical and Physiological Effects:
MBOA-NMP has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and insulin secretion, MBOA-NMP has been shown to improve cognitive function and reduce anxiety in animal models. MBOA-NMP has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MBOA-NMP has several advantages as a tool for scientific research. It is highly selective for the I1 imidazoline receptor subtype and has minimal off-target effects. MBOA-NMP is also stable and can be easily synthesized in large quantities. However, MBOA-NMP has some limitations for lab experiments. It has a short half-life and may require frequent dosing to maintain its effects. Additionally, MBOA-NMP has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well established.

Future Directions

There are several future directions for research on MBOA-NMP. One area of interest is the role of imidazoline receptors in the regulation of glucose metabolism and the potential use of MBOA-NMP as a treatment for diabetes. Another area of interest is the neuroprotective effects of MBOA-NMP and its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms of action of MBOA-NMP and its potential therapeutic applications.

Synthesis Methods

MBOA-NMP can be synthesized through a multi-step process that involves the reaction of 2-methylbenzoyl chloride with hydrazine to form 2-(2-methylbenzoyl)hydrazine. This intermediate is then reacted with N-(2-methylphenyl)-2-oxoacetamide to form MBOA-NMP. The synthesis of MBOA-NMP has been optimized to achieve high yields and purity.

Scientific Research Applications

MBOA-NMP has been studied for its potential use in scientific research as a tool to investigate the role of imidazoline receptors in various physiological and pathological conditions. Imidazoline receptors are a class of G protein-coupled receptors that are involved in the regulation of blood pressure, insulin secretion, and other physiological processes. MBOA-NMP has been shown to selectively activate the I1 imidazoline receptor subtype, which makes it a valuable tool for studying the function of this receptor.

properties

IUPAC Name

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-7-3-5-9-13(11)15(21)19-20-17(23)16(22)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMCUSWKMDMUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-methylbenzoyl)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

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